
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the oxadiazole family, which is known for its diverse biological and pharmacological properties.
Scientific Research Applications
Fluorescence and Light Emitting Properties
- 2,5-Diphenyl-1,3,4-oxadiazoles, analogous to the queried compound, have been utilized in the development of donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). Such materials have potential applications in organic light-emitting diodes (OLEDs), with studies showing blue-shifted fluorescence and high external quantum efficiency in OLEDs using derivatives of 2-methyl-5-phenyl-1,3,4-oxadiazoles (Cooper et al., 2022).
Liquid Crystalline Properties
- Bent-shaped 1,3,4-oxadiazole-based compounds have been synthesized and studied for their liquid crystalline properties, demonstrating enantiotropic nematic and smectic A phases. Such compounds could be of interest for advanced material applications (Zhu et al., 2009).
Antimicrobial and Antitubercular Activity
- Isoxazole clubbed 1,3,4-oxadiazole derivatives, similar in structure to the queried compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds in this series showed significant activity against E. coli, P. aeruginosa, S. aureus, and M. tuberculosis (Shingare et al., 2018).
Fluorescent Sensor Properties
- A series of 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives have been synthesized and investigated for their fluorescent sensor properties, particularly for fluoride anion detection in solutions. The sensory compounds showed UV absorption shift and fluorescence emission shift, dependent on the substituent attached (Kwak et al., 2007).
Antifungal and Apoptotic Effects
- Triazole-oxadiazole compounds, related to the chemical structure , have been synthesized and tested for antifungal and apoptotic activity against various Candida species. Some compounds were identified as potent antifungal agents and showed an apoptotic effect on Candida cells (Çavuşoğlu et al., 2018).
Anticonvulsant Activity
- Compounds in the oxadiazole class have been investigated for their anticonvulsant activities, with some showing significant effects in models. It suggests a potential pharmaceutical application for neurological disorders (Almasirad et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that many compounds interact with their targets by binding to them, which can lead to changes in the target’s function
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
It’s known that many compounds can have a wide range of effects at the molecular and cellular level, depending on their targets and the pathways they affect
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-1,2,4-oxadiazole. These factors can include temperature, pH, the presence of other molecules, and more. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
properties
IUPAC Name |
5-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-15(20-22-23(11)14-10-6-5-9-13(14)18)17-19-16(21-24-17)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLMBBCWIWLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

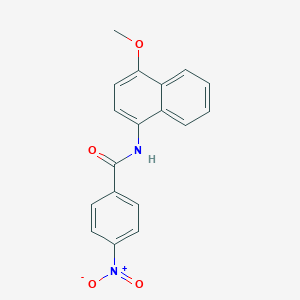
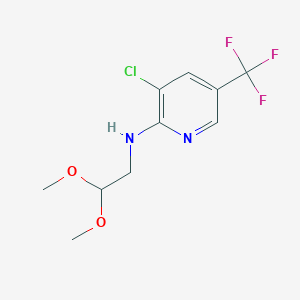
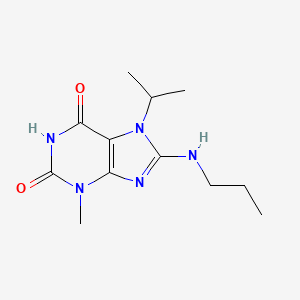
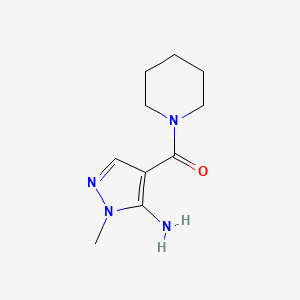
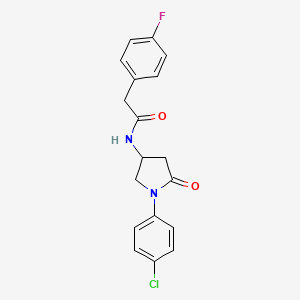
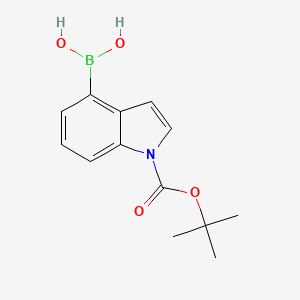
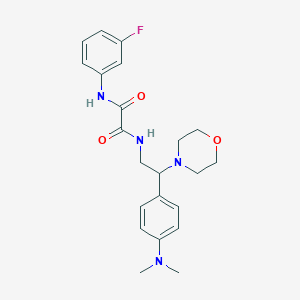
![2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2581798.png)
![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)


![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2581808.png)